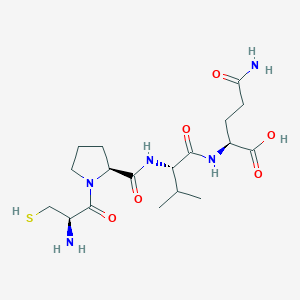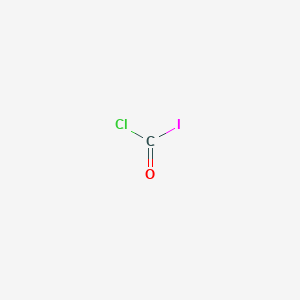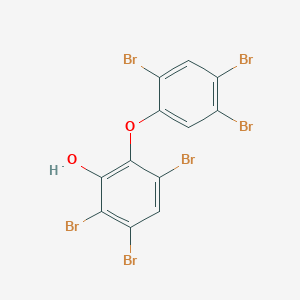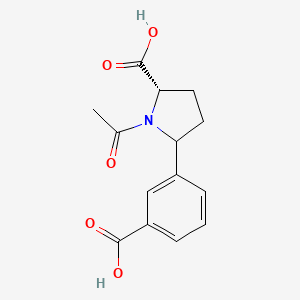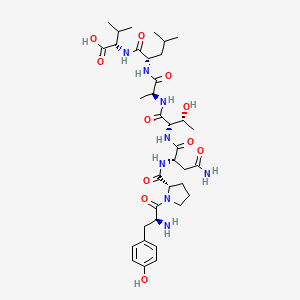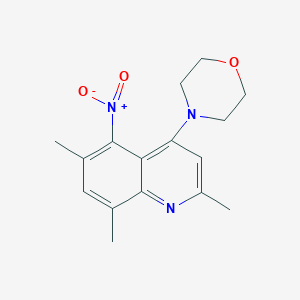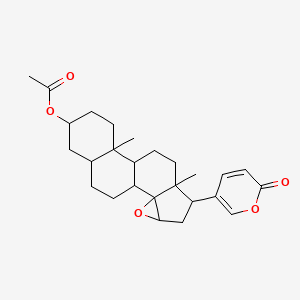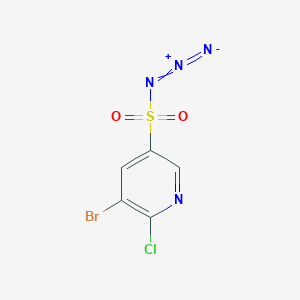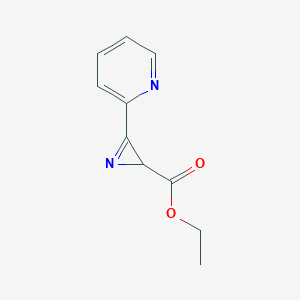
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of azirines Azirines are three-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a pyridine ring attached to the azirine ring, and an ethyl ester group attached to the carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirines with different functional groups.
科学研究应用
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester exerts its effects involves the formation of covalent bonds with nucleophiles. The azirine ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
相似化合物的比较
Similar Compounds
- 2H-Azirine-2-carboxylic acid, 2-cyano-3-(1-pyrrolidinyl)-, methyl ester
- 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, methyl ester
Uniqueness
Compared to similar compounds, 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. The pyridine ring also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
CAS 编号 |
851387-09-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
ethyl 3-pyridin-2-yl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(12-9)7-5-3-4-6-11-7/h3-6,9H,2H2,1H3 |
InChI 键 |
UGOPYQLXEZEAGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=N1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


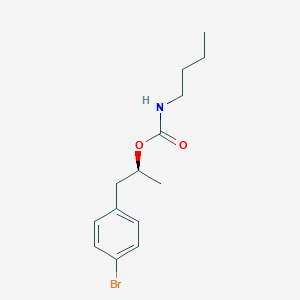
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
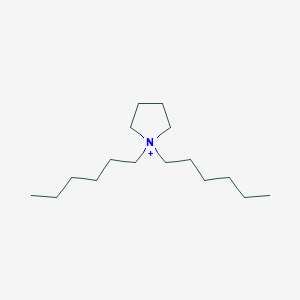
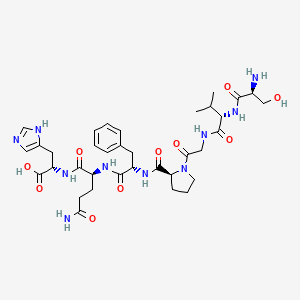
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
